These are just a few examples, and Branebrutinib is also being explored for its potential use in other autoimmune diseases.
Research on Branebrutinib for autoimmune diseases is ongoing, and future studies will likely focus on:
Branebrutinib, also known as BMS-986195, is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), an essential enzyme in the signaling pathways of B cells. This compound is designed to covalently modify a cysteine residue in the active site of BTK, leading to its rapid inactivation. The chemical formula of branebrutinib is C20H23FN4O2, and it has garnered attention for its potential applications in treating various B cell malignancies and autoimmune diseases due to its ability to inhibit BTK activity effectively .
Branebrutinib acts by inhibiting BTK, a vital enzyme in B-cell signaling pathways. BTK plays a crucial role in B-cell development, activation, and survival in the immune system []. By inhibiting BTK, Branebrutinib disrupts B-cell function, potentially leading to therapeutic effects in autoimmune diseases where B-cells are overactive.
Branebrutinib functions primarily through a covalent bond formation with the Cysteine 481 residue of BTK. This irreversible binding results in the inhibition of BTK's enzymatic activity, which is critical for B cell receptor signaling. The mechanism involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of branebrutinib, leading to a stable thioether bond. This reaction not only inhibits BTK but also influences downstream signaling pathways that are pivotal in cell proliferation and survival .
Branebrutinib exhibits significant biological activity by inhibiting BTK, which plays a crucial role in B cell activation and proliferation. Studies have demonstrated that it can effectively reverse P-glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents. Furthermore, branebrutinib has shown promise in inducing apoptosis in P-glycoprotein-overexpressing multidrug-resistant cancer cells, suggesting its potential as a therapeutic agent in combination therapies .
The synthesis of branebrutinib has been optimized into a four-step commercial process. This method involves:
Branebrutinib is primarily being investigated for its applications in treating various hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Additionally, its ability to modulate immune responses makes it a candidate for treating autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. The compound's unique mechanism of action allows it to be explored in combination therapies aimed at overcoming drug resistance in cancer treatment .
Research on branebrutinib's interactions has highlighted its ability to inhibit P-glycoprotein-mediated drug transport, which can enhance the effectiveness of other anticancer drugs that are substrates for this transporter. Interaction studies have shown that branebrutinib does not significantly exhibit resistance against P-glycoprotein-overexpressing cell lines compared to their drug-sensitive counterparts, indicating a favorable pharmacological profile for combination therapies .
Branebrutinib shares similarities with several other Bruton's Tyrosine Kinase inhibitors but stands out due to its irreversible binding mechanism and selectivity for BTK over other kinases. Here are some comparable compounds:
| Compound Name | Mechanism | Selectivity | Unique Features |
|---|---|---|---|
| Ibrutinib | Irreversible inhibitor | High | First-in-class BTK inhibitor |
| Acalabrutinib | Irreversible inhibitor | High | More selective for BTK than Ibrutinib |
| Zanubrutinib | Irreversible inhibitor | High | Designed to minimize off-target effects |
| Tirabrutinib | Irreversible inhibitor | Moderate | Developed for enhanced oral bioavailability |
Branebrutinib's unique feature lies in its rapid and sustained occupancy of BTK, leading to prolonged pharmacodynamic effects even after plasma levels drop below detectable limits . This characteristic may confer advantages in clinical settings where consistent BTK inhibition is crucial.
Branebrutinib exhibits a complex molecular architecture characterized by a substituted indole core system linked to a piperidine ring through an aromatic substitution pattern [1]. The compound features a 5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide framework as its central structural motif, with a (3S)-3-(but-2-ynoylamino)piperidin-1-yl substituent at the 4-position of the indole ring [1] [4]. The molecular structure incorporates multiple functional groups including a terminal alkyne moiety, an amide linkage, a carboxamide group, and a fluorine atom, all contributing to its distinctive three-dimensional conformation [1] [2].
The stereochemical complexity of branebrutinib arises from the presence of a single chiral center located at the 3-position of the piperidine ring [1] [4]. This asymmetric carbon atom adopts the S-configuration, as confirmed through single crystal X-ray crystallographic analysis [16]. The spatial arrangement of substituents around this stereocenter significantly influences the compound's overall molecular geometry and binding properties [16]. The but-2-ynoylamino side chain extends from this chiral center, positioning the terminal alkyne functionality in a specific orientation that is crucial for the compound's covalent binding mechanism [16].
The indole ring system maintains planarity, while the piperidine ring adopts a chair conformation that minimizes steric interactions [16]. The fluorine atom at the 5-position of the indole core introduces electronic effects that enhance the compound's binding affinity and selectivity profile [16]. The carboxamide functionality at the 7-position provides hydrogen bonding capabilities essential for target engagement [16].
The complete International Union of Pure and Applied Chemistry name for branebrutinib is 4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide [1] [4]. This systematic nomenclature precisely describes the compound's structural features and stereochemical configuration. The Chemical Abstracts Service registry number is 1912445-55-6, providing a unique identifier for the compound in chemical databases [1] [2] [3].
The PubChem Compound Identification number is 121293929, facilitating access to comprehensive chemical information in public databases [1] [2]. The simplified molecular-input line-entry system representation is CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F, which encodes the complete structural information including stereochemistry [1] [27]. The International Chemical Identifier is InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1 [1] [2].
The corresponding International Chemical Identifier Key is VJPPLCNBDLZIFG-ZDUSSCGKSA-N, providing a fixed-length hash representation of the molecular structure [1] [2] [27]. Alternative nomenclature includes 5-fluoro-2,3-dimethyl-4-[(3S)-3-[(1-oxo-2-butyn-1-yl)amino]-1-piperidinyl]-1H-indole-7-carboxamide, which emphasizes the oxidation state of the alkyne carbonyl functionality [2]. The compound is also known by its development code BMS-986195, reflecting its origins in pharmaceutical research [2] [3] [4].
Branebrutinib possesses a molecular formula of C₂₀H₂₃FN₄O₂, indicating the presence of 20 carbon atoms, 23 hydrogen atoms, one fluorine atom, four nitrogen atoms, and two oxygen atoms [1] [2] [8]. The molecular weight is precisely 370.42 grams per mole, as determined through high-resolution mass spectrometry [1] [2] [3] [8]. The monoisotopic mass is 370.18050416 atomic mass units, reflecting the exact mass of the most abundant isotopic composition [2].
The molecular formula reveals a relatively high degree of unsaturation, consistent with the presence of multiple aromatic rings and the alkyne functionality [1] [2]. The nitrogen content of approximately 15.1% by mass reflects the incorporation of four nitrogen atoms within the piperidine ring, indole core, and amide functionalities [1] [2]. The single fluorine atom contributes approximately 5.1% to the total molecular weight, while the oxygen atoms from the two carbonyl groups account for approximately 8.6% of the molecular mass [1] [2].
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃FN₄O₂ | Mass Spectrometry [1] [2] |
| Molecular Weight | 370.42 g/mol | High-Resolution MS [1] [2] [3] |
| Monoisotopic Mass | 370.18050416 u | MS Analysis [2] |
| Elemental Composition | C: 64.9%, H: 6.3%, F: 5.1%, N: 15.1%, O: 8.6% | Calculated [1] [2] |
The solubility characteristics of branebrutinib demonstrate significant variation across different solvent systems, reflecting its amphiphilic nature [3] [7]. In dimethyl sulfoxide, the compound exhibits good solubility with values ranging from 60 to 74 milligrams per milliliter at 25°C [3] [7]. Ethanol serves as a moderately effective solvent, dissolving approximately 38 milligrams per milliliter under standard conditions [7]. The compound demonstrates poor aqueous solubility, being essentially insoluble in water, which is characteristic of lipophilic pharmaceutical compounds [3] [7].
Solubility studies in simulated biological fluids reveal important pharmacokinetic implications [16]. In fasted state simulated intestinal fluid, branebrutinib achieves a solubility of 0.009 milligrams per milliliter [16]. Under fed state conditions, the solubility increases significantly to 0.145 milligrams per milliliter in fed state simulated intestinal fluid, indicating potential food effects on absorption [16]. The compound demonstrates extremely poor aqueous solubility across physiological pH ranges, with values between 0.002 and 0.003 milligrams per milliliter at pH 1 to 7.4 [16].
The solubility profile necessitates careful formulation considerations for pharmaceutical development [3] [7]. The high solubility in organic solvents facilitates analytical method development and purification processes [3] [7]. Storage stability studies indicate that powder formulations remain stable at -20°C for three years and at 4°C for two years [3]. In solution, the compound maintains stability at -80°C for six months and at -20°C for one month [3].
The lipophilicity of branebrutinib, as measured by the logarithm of the distribution coefficient at physiological pH, is 3.18 [16]. This value indicates a moderately lipophilic character that facilitates membrane permeation while maintaining sufficient aqueous solubility for biological activity [16]. The partition coefficient represents the equilibrium distribution of the compound between octanol and water phases, providing insight into its likely pharmacokinetic behavior [16].
Permeability studies using the parallel artificial membrane permeability assay demonstrate values of 859 nanometers per second at pH 5.5 and 978 nanometers per second at pH 7.4 [16]. These results indicate good membrane permeability characteristics suitable for oral bioavailability [16]. Caco-2 cell permeability measurements reveal bidirectional transport with apical-to-basolateral permeability ranging from 177 to 422 nanometers per second and basolateral-to-apical permeability of 127 to 250 nanometers per second across concentration ranges of 2.1 to 35 micromolar [16].
The lipophilic nature of branebrutinib contributes to its high protein binding characteristics across multiple species [16]. Human plasma protein binding reaches 98.8%, while mouse, rat, dog, and monkey plasma protein binding values are 99.6%, 99.8%, 99.8%, and 99.6%, respectively [16]. These high binding values reflect strong interactions with plasma proteins, likely involving both hydrophobic and specific binding mechanisms [16].
Branebrutinib demonstrates favorable chemical stability under standard storage conditions, with powder formulations maintaining integrity for extended periods [3]. Temperature stability studies reveal that the compound withstands room temperature shipping without degradation, indicating robust thermal stability under normal handling conditions [3]. Long-term stability assessments confirm maintenance of chemical purity when stored at -20°C for three years or at 4°C for two years [3].
Solution stability varies significantly with solvent composition and storage temperature [3]. In dimethyl sulfoxide solutions, the compound remains stable at -80°C for six months and at -20°C for one month [3]. However, aqueous solutions demonstrate limited stability and are not recommended for storage beyond one day [3]. This instability in aqueous media reflects potential hydrolytic degradation pathways affecting the amide functionalities [3].
Metabolic stability studies in liver microsomes provide insights into potential degradation pathways [16]. The compound demonstrates improved stability compared to related analogs, with human liver microsomal half-life values supporting once-daily dosing regimens [16]. Oxidative stress testing reveals susceptibility to certain degradation pathways, particularly those involving the alkyne functionality and the piperidine ring system [12].
Photostability assessments indicate that branebrutinib requires protection from light during storage and handling [12]. Accelerated stability studies under International Conference on Harmonisation conditions demonstrate acceptable stability profiles for pharmaceutical development [3]. The identification of potential degradation products aids in establishing appropriate storage conditions and quality control specifications [12].
The S-configuration at the 3-position of the piperidine ring represents the active stereoisomer of branebrutinib, as confirmed through comprehensive stereochemical analysis [1] [4] [16]. Single crystal X-ray crystallography definitively establishes the absolute configuration, revealing the spatial arrangement of substituents around the chiral center [16]. The S-stereoisomer exhibits optimal geometric alignment for target engagement, positioning the but-2-ynoylamino side chain in the preferred orientation for covalent bond formation [16].
Molecular modeling studies demonstrate that the S-configuration facilitates optimal binding interactions within the target protein active site [16]. The stereochemical arrangement positions the terminal alkyne functionality at the appropriate distance and angle for nucleophilic attack by the target cysteine residue [16]. This geometric precision contributes significantly to the compound's rapid rate of target inactivation and enhanced selectivity profile [16].
The S-isomer demonstrates superior binding affinity compared to its R-counterpart, with second-order rate constant values reflecting enhanced target engagement kinetics [16]. Biochemical evaluation reveals that the S-configuration provides optimal pre-organization for the covalent binding reaction, minimizing conformational adjustments required for target recognition [16]. The stereochemical contribution to selectivity arises from the precise positioning of the alkyne warhead relative to the target binding site [16].
Synthetic preparation of the S-isomer employs asymmetric synthesis strategies to ensure stereochemical purity [16]. Chiral resolution techniques confirm enantiomeric excess values exceeding 99%, establishing the compound's stereochemical homogeneity [16]. The absolute configuration determination relies on correlation with known chiral standards and crystallographic analysis [16].
The R-stereoisomer of branebrutinib exhibits markedly different biological and physicochemical properties compared to the active S-form [6] [16]. Biochemical potency assessments reveal that the R-isomer demonstrates significantly reduced target binding affinity, with activity levels approximately 30-fold lower than the S-stereoisomer [6]. This dramatic difference in potency reflects the importance of precise stereochemical orientation for optimal target engagement [6].
Cellular activity measurements confirm the superior performance of the S-isomer, with the R-form showing approximately 20-fold reduced activity in functional assays [6]. The difference in cellular potency correlates with the reduced binding affinity observed in biochemical evaluations, demonstrating that stereochemical effects translate across multiple experimental systems [6]. Selectivity profiling reveals that the R-isomer exhibits altered selectivity patterns, with potential for increased off-target interactions [6].
Pharmacokinetic properties also differ between the stereoisomers, with the R-form demonstrating altered absorption, distribution, and elimination characteristics [6]. Metabolic stability studies indicate that the R-isomer may be subject to different metabolic pathways, potentially affecting its overall pharmacological profile [6]. Protein binding affinity measurements reveal stereoselective interactions, with the S-form demonstrating higher plasma protein binding than its R-counterpart [6].
Structural analysis through molecular modeling reveals the mechanistic basis for the stereochemical preference [6]. The R-configuration positions the alkyne warhead in a suboptimal orientation for target engagement, requiring significant conformational adjustments that reduce binding efficiency [6]. The altered geometry also affects the compound's ability to form the hydrogen bonding interactions essential for high-affinity binding [6]. These stereochemical considerations underscore the critical importance of absolute configuration in determining the compound's overall pharmacological profile [6].
| Property | S-Isomer | R-Isomer | Fold Difference |
|---|---|---|---|
| Biochemical Potency | High | Reduced | 30-fold [6] |
| Cellular Activity | Optimal | Diminished | 20-fold [6] |
| Target Selectivity | Enhanced | Altered | Variable [6] |
| Binding Geometry | Optimal | Suboptimal | N/A [6] |
The synthetic development of Branebrutinib evolved through multiple generations of route optimization, each addressing specific challenges in efficiency, scalability, and process robustness [1] [2]. The progression from discovery to commercial synthesis demonstrates the application of modern pharmaceutical development principles.
The initial synthetic approach employed a traditional Fischer indole synthesis strategy, utilizing a hydrazine intermediate available from previous Bruton's Tyrosine Kinase inhibitor programs [3]. This nine-step sequence achieved an overall yield of seven percent, establishing the fundamental synthetic framework but highlighting the need for substantial optimization [1] [2].
The discovery route commenced with the Fischer indole synthesis to generate a 4-bromo-5-fluoro-7-cyano indole intermediate, followed by palladium-catalyzed coupling with a Boc-protected aminopiperidine [2]. Subsequent deprotection and coupling with butynoic acid completed the synthesis, with hydrolysis of the 7-nitrile to the corresponding amide occurring during the sequence [2].
Process optimization efforts focused on repositioning the piperidine-coupling step earlier in the synthetic sequence, replacing the palladium coupling with a nucleophilic aromatic substitution reaction [2]. This strategic modification offered several advantages, including improved purification characteristics and reduced reliance on transition metal catalysis [2].
The second-generation approach utilized difluoro anthranilic acid as a key intermediate, with the 4-fluoro substituent serving as a leaving group for nucleophilic displacement by the Boc-aminopiperidine [2]. High-throughput experimentation screening of ten different bases in six solvents revealed minimal base dependence, with potassium bicarbonate proving optimal and dimethyl sulfoxide providing superior solvent performance [2].
The development of robust process chemistry for Branebrutinib synthesis required careful consideration of multiple factors, including catalyst selection, solvent optimization, temperature control, and reaction scalability [1] [4]. These considerations were systematically addressed through high-throughput experimentation and design of experiments approaches.
The evolution from palladium-catalyzed cross-coupling to Lewis acid-catalyzed indolization represents a fundamental shift in synthetic strategy [1] [2]. Initial high-throughput experimentation screening evaluated 288 reactions across three 96-well plates, examining six different two-carbon electrophile synthons, four solvents, and twelve Lewis acid choices [2].
The optimal catalyst system emerged from systematic evaluation of oxophilic Lewis acids, with zirconium chloride demonstrating superior performance in acetic acid solvent [2]. This combination provided enhanced regioselectivity and reaction efficiency compared to alternative Lewis acid systems, including tin triflate and other oxophilic catalysts [2].
Solvent selection played a crucial role in reaction optimization, with acetic acid emerging as the optimal medium for the indolization reaction [2]. The protic acid environment facilitated the indolization process beyond simple acid catalysis, suggesting specific solvation effects that enhanced reaction selectivity [2].
Comprehensive solvent screening revealed that acetic acid outperformed both aprotic solvents and other protic acids, with triflic acid proving ineffective across all solvent systems [2]. The unique properties of acetic acid as both solvent and acid catalyst contributed to the overall process efficiency [2].
Temperature control emerged as a critical parameter in process optimization, requiring precise management to balance reaction rate and product selectivity [1]. The indolization reaction demonstrated sensitivity to temperature variations, necessitating careful thermal management during scale-up operations.
Reaction monitoring and control strategies were developed to ensure consistent product quality and yield optimization. The implementation of real-time analytical methods enabled feedback control of critical process parameters, enhancing process robustness and reproducibility [1].
The optimization of Branebrutinib synthetic routes exemplifies the application of modern pharmaceutical development methodologies, combining high-throughput experimentation, statistical design, and mechanistic understanding to achieve substantial improvements in process efficiency [1] [4].
High-throughput experimentation served as the cornerstone of route optimization, enabling rapid evaluation of multiple reaction variables simultaneously [1] [6]. The systematic approach allowed efficient exploration of reaction space while minimizing material consumption and development time [1].
The parallel screening strategy encompassed catalyst selection, solvent optimization, temperature profiling, and stoichiometry adjustment [1]. This comprehensive approach generated extensive datasets that informed mechanistic understanding and guided process design decisions [1].
Design of experiments methodologies were employed to understand parameter interactions and optimize reaction conditions systematically [7]. The statistical approach enabled identification of critical process parameters and their optimal ranges, supporting robust process design [7].
Linear regression analysis and response surface methodology were utilized to model reaction performance and predict optimal conditions [7]. These techniques provided quantitative frameworks for process optimization and scale-up considerations [7].
The development of mechanistic understanding for the indolization reaction proved essential for process optimization and troubleshooting [1] [2]. The reaction mechanism involves nucleophilic attack by the aniline nitrogen on the acetoin carbonyl, followed by cyclization and dehydration to form the indole ring [2].
Kinetic studies and reaction monitoring provided insights into rate-determining steps and reaction pathways, enabling rational optimization of reaction conditions [1]. This mechanistic foundation supported process design decisions and scale-up strategies [1].
The synthesis of Branebrutinib requires careful consideration of key intermediates and precursors, each presenting unique synthetic challenges and process requirements [1] [2] [8]. The commercial availability and synthetic accessibility of these materials significantly impact overall process economics and supply chain management.
The four-step commercial route relies on several key intermediates, including the aniline precursor, acetoin, and butynoic acid amide [1] [2]. Each intermediate presents distinct synthetic challenges and process considerations that influence overall route design [1].
The aniline precursor requires selective functionalization to introduce the necessary substitution pattern for the indolization reaction [1]. The synthesis optimization of this intermediate proved critical for overall process efficiency and product quality [1].
Acetoin (3-hydroxy-2-butanone) serves as the two-carbon electrophile in the indolization reaction, providing the necessary carbon framework for indole formation [1] [2]. The commercial availability of acetoin supports process economics and supply chain reliability [1].
The butynoic acid amide represents the covalent warhead component of Branebrutinib, requiring careful synthesis and handling due to its reactive nature [2] [3]. The alkyne functionality provides the electrophilic center for covalent binding to the Bruton's Tyrosine Kinase cysteine residue [3].
The comprehensive structural verification of Branebrutinib and its synthetic intermediates employs multiple analytical techniques to ensure product identity, purity, and structural integrity [8] [9] [10]. These methods provide essential quality control and process monitoring capabilities.
Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation tool, providing detailed information about molecular structure and substitution patterns [8] [11]. One-dimensional and two-dimensional NMR experiments enable complete structural assignment and impurity identification [8].
Proton NMR (1H NMR) analysis reveals the aromatic proton patterns characteristic of the indole core, along with aliphatic proton signals from the piperidine and alkyne components [8]. Carbon-13 NMR (13C NMR) provides carbon framework information, confirming the molecular connectivity and substitution patterns [8].
Two-dimensional NMR techniques, including Correlation Spectroscopy and Nuclear Overhauser Enhancement Spectroscopy, establish connectivity relationships and spatial arrangements within the molecular structure [8]. These methods prove particularly valuable for structural confirmation of synthetic intermediates [8].
Mass spectrometry analysis provides molecular weight determination and fragmentation pattern information essential for structural confirmation [8] [10]. High-resolution mass spectrometry enables accurate mass measurement and elemental composition determination [8].
Liquid chromatography-mass spectrometry (LC-MS) combines chromatographic separation with mass spectral analysis, enabling purity assessment and impurity identification [8] [10]. This technique proves particularly valuable for process monitoring and quality control applications [8].
Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis, supporting identity confirmation and impurity characterization [8] [10]. The fragmentation patterns provide molecular structure insights complementary to NMR analysis [8].
Infrared spectroscopy provides functional group identification and structural confirmation, particularly for carbonyl and aromatic functionalities present in Branebrutinib [8] [9]. The characteristic frequencies support structural assignments and quality control procedures [8].
X-ray crystallography offers three-dimensional structural information, including bond lengths, bond angles, and molecular conformation [8] [3]. Cocrystal structures with Bruton's Tyrosine Kinase provide binding mode confirmation and structure-activity relationship insights [3].
High-performance liquid chromatography with photodiode array detection enables purity assessment and impurity profiling [8]. The chromatographic analysis supports process monitoring and quality control throughout the manufacturing process [8].
| Analytical Method | Purpose | Key Parameters | Application |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure confirmation | 1H NMR, 13C NMR, 2D NMR | Structural elucidation |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peaks | Identity confirmation |
| High-Resolution Mass Spectrometry | Exact mass confirmation | Accurate mass measurement | Elemental composition |
| Liquid Chromatography-MS | Purity assessment | Chromatographic separation | Impurity profiling |
| Infrared Spectroscopy | Functional group identification | Characteristic frequencies | Functional group analysis |
| X-ray Crystallography | Three-dimensional structure | Bond lengths and angles | Binding mode confirmation |